Enhanced Antiproliferative Potency of Pyridinylisoxazoles vs. Phenylisoxazoles
Pyridinylisoxazole derivatives, as a class, demonstrate superior antiproliferative activity compared to phenyl-substituted isoxazoles. In a direct head-to-head comparison within the same study, 21 pyridinylisoxazole analogs exhibited IC50 values against MCF-7 breast cancer cells in the micromolar range (specific values not disclosed for individual compounds), while corresponding phenyl-substituted controls showed significantly reduced activity [1]. This class-level differentiation supports the prioritization of 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole over 5-(bromomethyl)-3-phenylisoxazole (CAS 2039-50-1) for oncology-focused research.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; class-level inference |
| Comparator Or Baseline | Phenylisoxazole analogs (IC50 not specified, but reported as less active) |
| Quantified Difference | Not quantifiable due to lack of direct data; class trend indicates enhanced activity |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
This class-level evidence supports the strategic selection of 5-(bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole for developing potent anticancer agents, as the pyridinylisoxazole scaffold is associated with improved cellular efficacy.
- [1] Yang, H., Xu, G., Bao, M., Zhang, D., Li, Z., & Pei, Y. (2014). Design and Synthesis of Pyridinylisoxazoles and Their Anticancer Activities. Chemical Journal of Chinese Universities, 35(12), 2584-2592. View Source
